3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chloro, hydroxy, and benzylidene groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 5-chloro-2-hydroxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 3-chlorobenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Mechanism of Action
The mechanism by which 3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing its normal function in histone demethylation. This leads to changes in chromatin structure and gene expression, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide: Another compound with similar structural features and biological activity.
2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide: Shares some structural similarities but differs in its functional groups and applications.
Uniqueness
3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide is unique due to its specific combination of chloro, hydroxy, and benzylidene groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit LSD1 and chelate iron sets it apart from other similar compounds, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C21H15Cl2N3O3 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H15Cl2N3O3/c22-16-5-1-3-13(9-16)20(28)25-18-6-2-4-14(11-18)21(29)26-24-12-15-10-17(23)7-8-19(15)27/h1-12,27H,(H,25,28)(H,26,29)/b24-12+ |
InChI Key |
JHBHHMAQHFRNOG-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)N/N=C/C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)NN=CC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.